Product packaging for Icyp-diazirine(Cat. No.:CAS No. 85559-48-4)

Icyp-diazirine

Cat. No.: B1214370
CAS No.: 85559-48-4
M. Wt: 638.4 g/mol
InChI Key: GJONGNKORQSJSA-FRTDBYGKSA-N
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Description

Icyp-diazirine (CID 196570) is a chemical compound with the molecular formula C₂₅H₂₄F₃IN₆O₃ . As a diazirine-based reagent, its core research value lies in its application in photoaffinity labeling, a technique crucial for mapping biomolecular interactions . The diazirine functional group is a small, stable cyclic structure that, upon irradiation with long-wave ultraviolet light (~350 nm), undergoes photolysis to release nitrogen and generate a highly reactive carbene intermediate . This carbene can subsequently form covalent bonds with a wide range of nearby biological molecules via insertion into C-H, N-H, and O-H bonds . This mechanism enables researchers to "capture" and study transient, low-affinity interactions—such as those between proteins, nucleic acids, ligands and their receptors, or enzymes and their substrates—that are otherwise difficult to stabilize and analyze . Diazirines like this compound are often preferred over other photoaffinity labels (e.g., aryl azides or benzophenones) due to their smaller size, which minimizes steric disruption, their superior stability under normal laboratory lighting, and the efficient activation by longer-wavelength UV light which is less damaging to biological samples . The reactive carbene species generated has a short labeling radius and is rapidly inactivated by water, which helps to minimize non-specific crosslinking and ensures that labeling is proximity-dependent . This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24F3IN6O3 B1214370 Icyp-diazirine CAS No. 85559-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[3-[(2-cyano-3-(125I)iodanyl-1H-indol-4-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3IN6O3/c1-23(2,13-31-22(37)14-6-8-15(9-7-14)24(34-35-24)25(26,27)28)32-11-16(36)12-38-19-5-3-4-17-20(19)21(29)18(10-30)33-17/h3-9,16,32-33,36H,11-13H2,1-2H3,(H,31,37)/i29-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONGNKORQSJSA-FRTDBYGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)[125I])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3IN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006117
Record name N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85559-48-4
Record name Benzamide, N-[2-[[3-[[2-cyano-3-(iodo-125I)-1H-indol-4-yl]oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85559-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(3-Trifluoromethyldiazirino)benzoyl)-3,3-dimethyl-6-hydroxy-7-(2-cyano-3-iodoindol-4-yloxy)-1,4-diazaheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 125i Icyp Diazirine and Advanced Diazirine Functionalized Probes

Strategies for the Formation of the Diazirine Ring System

The core diazirine ring can be constructed through various synthetic routes, often starting from readily available carbonyl compounds.

Conventional methods for synthesizing diazirines typically involve a sequence of reactions starting from ketones, aldehydes, or their derivatives like imines and oximes nih.govthieme-connect.comacs.org. A common pathway begins with the condensation of a carbonyl compound with ammonia (B1221849) or a primary amine to form an imine nih.govthieme-connect.com. Subsequently, an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (HOSA), is added to the imine to form a diaziridine intermediate nih.govthieme-connect.com. The final step involves the oxidative dehydrogenation of the diaziridine to yield the diazirine product, often employing oxidants like silver(I) oxide (Ag₂O), iodine (I₂), or chromium(VI) oxide (CrO₃) nih.govthieme-connect.comacs.org. Alternatively, oximes can be converted to tosyl oximes, which then undergo reaction with ammonia to form diaziridines, followed by oxidation nih.govmdpi.comnih.govrsc.org.

Table 1: Conventional Diazirine Synthesis Pathways

Starting MaterialIntermediate(s)Reagents/ConditionsOxidizing Agent
Ketone/AldehydeImineNH₃, amineN/A
ImineDiaziridineHOSAAg₂O, I₂, CrO₃
Ketone/AldehydeOximeHydroxylamine HClN/A
OximeTosyl OximeTosyl chlorideN/A
Tosyl OximeDiaziridineNH₃Ag₂O, I₂, CrO₃

To enhance efficiency and reduce purification steps, one-pot synthesis strategies have been developed. These methods often leverage the in situ formation and subsequent transformation of intermediates, such as diaziridines, without isolation nih.govmdpi.commdpi.comresearchgate.netresearchgate.netgoogle.com. For instance, base-mediated one-pot syntheses using potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK) under aerobic conditions have been reported to efficiently convert ketones to diazirines mdpi.com. Other one-pot approaches utilize hypervalent iodine oxidants like phenyliodonium (B1259483) diacetate (PIDA) or t-butyl hypochlorite (B82951) (t-BuOCl) with ammonia, starting from amino acids, imines, or carbonyl compounds, offering broad scope and high yields researchgate.netgoogle.com. These streamlined methods are crucial for the scalable production of diazirine-based probes.

Trifluoromethyl-substituted diazirines (e.g., trifluoromethyl phenyl diazirine, TPD) are particularly important due to their enhanced stability, reduced tendency for rearrangement, and efficient carbene generation compared to aliphatic diazirines mdpi.comnih.govntu.edu.sgnih.govrsc.org. The electron-withdrawing nature of the trifluoromethyl (CF₃) group contributes to their favorable photophysical properties and reactivity profile ntu.edu.sgrsc.org. These compounds are typically synthesized from trifluoromethyl ketones, often via the tosyl oxime intermediate, followed by diaziridine formation and oxidation mdpi.comnih.govrsc.org. The improved stability and controlled reactivity of CF₃-diazirines make them preferred photophores for photoaffinity labeling applications nih.govrsc.org.

Table 2: Advantages of Trifluoromethyl-Substituted Diazirines

PropertyAdvantageReference
StabilityReduced rearrangement, higher bench stability nih.govntu.edu.sg
ReactivityEfficient carbene insertion pathways, favorable photolysis ntu.edu.sgrsc.org
Photophysical PropertiesStable under ambient light (e.g., pyridyl/pyrimidyl derivatives) nih.gov
SizeSmall size minimizes steric effects on biomolecular interactions portlandpress.commdpi.com

Radiosynthesis and Labeling Strategies for [¹²⁵I]ICYP-Diazirine

The incorporation of radioisotopes, such as Iodine-125 (B85253) (¹²⁵I), is critical for sensitive detection and tracking of diazirine probes in biological systems . For [¹²⁵I]this compound, the synthesis would involve introducing the ¹²⁵I radioisotope at a specific position within the this compound scaffold.

The strategy for incorporating ¹²⁵I typically involves either the synthesis of an iodinated precursor that is then converted to the diazirine, or the direct radiolabeling of a pre-formed diazirine derivative containing a suitable leaving group. For example, compounds like 3-(2-iodoethyl)-3-methyl-3H-diazirine are noted for their ability to be radiolabeled with ¹²⁵I, suggesting that an iodo-functionalized precursor can be used for subsequent radioiodination . This process would likely involve isotopic exchange reactions or electrophilic iodination using ¹²⁵I-labeled iodide. The "ICYP" moiety in [¹²⁵I]this compound would dictate the specific synthetic route and the position of iodination to achieve the desired radiolabeled probe.

Integration of Bioorthogonal Handles and Reporter Tags

To facilitate downstream analysis, visualization, and enrichment of probe-target adducts, diazirine probes are often functionalized with bioorthogonal handles. These handles, such as terminal alkynes or azides, are inert to biological environments and can participate in highly selective bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" iris-biotech.denih.govnih.govrsc.orgunimi.ithku.hk.

Table 3: Diazirine Probes with Bioorthogonal Handles

Probe TypeBioorthogonal HandleReporter Tag (Examples)ApplicationReference
Fragment-based diazirine probesAlkyneBiotin, FluorophoresProtein-protein, protein-small molecule interactions hku.hk
Diazirine-substituted fatty acidsAlkyneBiotinMembrane studies, protein interactions iris-biotech.de
Hydroxyethylamine PAL probesTerminal AlkyneFluorophores, BiotinTarget engagement, proteomics unimi.it
Amino acids functionalized with diazirineAlkyneBiotin, FluorophoresProtein-protein interactions mapping iris-biotech.dersc.org
Diazirine-containing polyacrylates/methacrylatesN/A (polymer backbone)N/APolymer cross-linking, functionalization acs.org

The integration of a diazirine moiety for photo-crosslinking and a bioorthogonal handle for detection allows for a modular approach to probe design. This strategy enables the capture of transient or weak interactions upon UV irradiation, followed by the selective tagging and enrichment of the cross-linked proteins using the bioorthogonal handle and a corresponding reporter molecule iris-biotech.denih.govnih.govrsc.orgunimi.ithku.hk.

Compound List:

3H-Diazirine

Aliphatic Diazirines

Aryl Diazirines

Trifluoromethyl Phenyl Diazirine (TPD)

3-Pyridyl-substituted 3-trifluoromethyl-diazirines

3-Pyrimidyl-substituted 3-trifluoromethyl-diazirines

3-(2-iodoethyl)-3-methyl-3H-diazirine

[¹²⁵I]this compound (as the subject of the article)

Ketones

Imines

Oximes

Tosyl Oximes

Diaziridines

Hydroxylamine-O-sulfonic acid (HOSA)

Silver(I) oxide (Ag₂O)

Iodine (I₂)

Chromium(VI) oxide (CrO₃)

Potassium hydroxide (KOH)

Potassium tert-butoxide (t-BuOK)

Phenyliodonium diacetate (PIDA)

t-Butyl hypochlorite (t-BuOCl)

Ammonia (NH₃)

Alkyne

Azide (B81097)

Biotin

Fluorophores

Rhodamine

Dasatinib

Metformin

Photochemical Activation and Detailed Reaction Mechanisms of Diazirine Based Probes

Photolysis of Diazirines: Initial Steps and Excited States

Upon absorption of photons, diazirines transition from their ground state to an excited state, initiating a cascade of events that culminates in the loss of molecular nitrogen and the generation of reactive species.

The photochemical activation of Icyp-diazirine typically involves irradiation with UV light, commonly in the range of 330-370 nm or around 350 nm thieme-connect.comthermofisher.comnih.govresearchgate.netnih.govclockss.org. This photoexcitation promotes the diazirine molecule to an excited electronic state, often a singlet excited state (S1) thieme-connect.com. From this excited state, the molecule undergoes a rapid process of denitrogenation, expelling a molecule of nitrogen gas (N₂) thieme-connect.comresearchgate.net. This N₂ extrusion is the critical step that leads to the formation of highly reactive intermediates, predominantly carbenes thieme-connect.comthermofisher.comresearchgate.netnih.gov. While direct formation of carbenes from the singlet excited state is a primary pathway, some diazirines, particularly alkyl diazirines, can also undergo photoisomerization to form diazo intermediates before subsequent N₂ extrusion to yield carbenes nih.govclockss.orgharvard.edunih.govnih.govresearchgate.netresearchgate.net. The precise pathway and the relative contribution of diazo intermediates versus direct carbene formation can be influenced by the specific substituents on the diazirine ring, with alkyl diazirines showing a greater propensity for diazo intermediate involvement compared to aryl or trifluoromethyl-substituted diazirines harvard.edunih.gov.

Generation and Characterization of Reactive Intermediates

The photolysis of this compound results in the transient formation of highly reactive species, primarily carbenes, and potentially diazo intermediates, which are central to its labeling and cross-linking capabilities.

Carbenes, generated from the denitrogenation of diazirines, are electron-deficient species characterized by a carbon atom with only two bonds and a lone pair of electrons thieme-connect.comthermofisher.comresearchgate.netnih.gov. They can exist in either a singlet state, where the lone pair occupies a single orbital, or a triplet state, where the electrons are unpaired in different orbitals thieme-connect.comwikipedia.org. The specific electronic configuration (singlet vs. triplet) is influenced by the substituents on the diazirine. Electron-donating groups tend to stabilize the singlet state, while electron-withdrawing groups can favor the triplet state wikipedia.org. Singlet carbenes are particularly known for their ability to undergo concerted insertion reactions into covalent bonds thieme-connect.com. These carbene intermediates are typically short-lived, with lifetimes ranging from nanoseconds to microseconds in nonpolar solvents, and significantly shorter, less than a nanosecond, in polar solvents like water or amines thieme-connect.com. Their high reactivity allows them to readily form covalent bonds through insertion into C-H, O-H, and N-H bonds thieme-connect.comresearchgate.netclockss.orgresearchgate.netrsc.orgthermofisher.comacs.org.

A notable aspect of diazirine photochemistry is the potential for forming diazo intermediates (R₂C=N₂) as transient species nih.govclockss.orgnih.govresearchgate.netresearchgate.net. This pathway is particularly pronounced in alkyl diazirines, where the initial photolysis can lead to a diazo intermediate that subsequently extrudes nitrogen to form a carbene nih.govharvard.edunih.govrsc.org. The reactivity of these alkyl diazo intermediates is distinct; they exhibit preferential labeling of acidic amino acid residues in a pH-dependent manner harvard.edunih.gov. This characteristic is attributed to the protonation state of carboxylic acid groups in amino acids, which influences the diazo intermediate's interaction harvard.edunih.gov. In contrast, aryl and trifluoromethyl-substituted diazirines are generally understood to react more directly via carbene intermediates, with a less significant role for diazo intermediates in their photochemical activation harvard.edunih.gov. While diazo intermediates are reactive, they can also act as alkylating agents in the dark, potentially leading to non-specific labeling, a side reaction that can be minimized by substituents like trifluoromethyl groups clockss.org.

Covalent Bond Formation Mechanisms

The reactive intermediates generated from this compound's photolysis are key to its application in covalent modification, primarily through insertion reactions into various chemical bonds.

The carbene intermediates generated from this compound are highly electrophilic and undergo facile insertion reactions into a variety of covalent bonds, a process often described as non-specific due to the broad range of substrates they can react with researchgate.net. The primary mechanisms involve the insertion of the carbene into:

C-H bonds: Leading to the formation of new C-C bonds thieme-connect.comresearchgate.netrsc.orgacs.orgchemrxiv.org. This is a fundamental reaction for labeling aliphatic and aromatic hydrocarbons.

O-H bonds: Resulting in the formation of C-O bonds, effectively inserting the carbene into hydroxyl groups of alcohols, phenols, and water thieme-connect.comresearchgate.netclockss.orgresearchgate.netrsc.orgthermofisher.comacs.org.

N-H bonds: Leading to the formation of C-N bonds, by inserting into amine and amide functionalities thieme-connect.comresearchgate.netclockss.orgresearchgate.netrsc.orgthermofisher.comacs.org.

S-H bonds: Insertion into thiol groups to form C-S bonds has also been observed researchgate.netntu.edu.sg.

These insertion reactions are typically concerted, meaning the bond breaking and bond forming occur simultaneously thieme-connect.com. The non-specific nature of these reactions makes diazirine-based probes versatile tools for labeling a wide array of molecules and biomolecules, including proteins, without requiring prior functionalization of the target researchgate.net.

Advanced Applications of 125i Icyp Diazirine in Chemical Biology and Biophysics

Photoaffinity Labeling (PAL) for Ligand-Target Identification and Validation

Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoactivatable probe to covalently label its binding partner(s) upon exposure to light. [125I]ICYP-Diazirine serves as a critical reagent in this methodology, facilitating the identification and validation of ligand-target interactions within complex biological environments. The diazirine group, upon photoactivation by UV light, generates a highly reactive carbene intermediate that can insert into nearby C-H, N-H, or O-H bonds, thereby forming a stable covalent linkage with the target biomolecule researchgate.net. The incorporated radioisotope ([125I]) allows for sensitive detection and quantification of the labeled target.

Mapping of Ligand-Binding Sites and Interactomes

The ability of [125I]this compound to form covalent bonds with its target proteins upon photoactivation makes it instrumental in mapping ligand-binding sites. By isolating and analyzing the protein that becomes covalently modified by the radiolabeled probe, researchers can identify the direct binding partners of a ligand. For instance, studies involving beta-adrenergic receptors have shown that upon irradiation, [125I]this compound is covalently incorporated into a protein of approximately 40,000 molecular weight (Mr) researchgate.net. Further analysis, such as stereoselective inhibition of this photolabeling by known receptor antagonists, can confirm that this Mr 40,000 protein indeed possesses a beta-adrenergic binding site researchgate.net. This process aids in the validation of identified targets and provides insights into the molecular architecture of ligand-binding pockets. While the term "interactomes" refers to the complete set of interactions within a biological system, the application of [125I]this compound primarily focuses on mapping specific ligand-protein interactions and identifying the immediate binding partners of a given ligand.

Probing Transient and Weak Biomolecular Interactions

Based on the provided information, specific details regarding the application of [125I]this compound for probing transient and weak biomolecular interactions are not extensively detailed. The general principle of PAL involves a reversible binding event followed by photoactivation, which could theoretically be applied to capture transient interactions. However, the literature available does not specifically highlight [125I]this compound's unique advantages or applications in this particular niche of studying interactions that are characterized by short half-lives or low affinities.

Characterization of Membrane Protein and Receptor Systems

[125I]this compound is particularly well-suited for the characterization of membrane proteins and receptors, which are often challenging to study due to their hydrophobic nature and complex cellular localization. Its ability to covalently label these targets allows for their identification, quantification, and functional analysis.

G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of cell surface receptors involved in a vast array of physiological processes. Their critical roles in signaling pathways make them prime targets for therapeutic intervention, and understanding their interactions with ligands is paramount. [125I]this compound has been employed to study specific GPCR subtypes.

[125I]this compound has been utilized to investigate beta-adrenergic receptors. In studies using turkey erythrocyte membranes, the compound demonstrated high-affinity binding, with a dissociation constant (Kd) of 60 pM researchgate.net. Upon photoactivation, it covalently incorporated into a protein of approximately 40,000 Mr, which was identified as containing a beta-adrenergic binding site through stereoselective inhibition experiments using the enantiomers of alprenolol (B1662852) and isoproterenol (B85558) researchgate.net. These findings underscore the utility of [125I]this compound in characterizing the binding properties and identifying the specific protein targets of beta-adrenergic receptor ligands. The yield of specific labeling achieved in these experiments was up to 8.2% of the total beta-receptor binding sites researchgate.net.

Table 1: Characterization of Beta-Adrenergic Receptors using [125I]this compound

Target Receptor SystemBinding Affinity (Kd)Source Membrane/CellsLabeled Protein (Mr)Specific Labeling YieldNotes
Beta-adrenergic receptors60 pMTurkey erythrocyte40,000Up to 8.2%Stereoselective inhibition by (-)alprenolol and isoproterenol confirms binding site. researchgate.net

The compound and related photoaffinity probes have also been applied to the study of cannabinoid receptors. For instance, probes based on similar diazirine technology have been developed to monitor the endogenous expression and engagement of the cannabinoid CB2 receptor (CB2R) in human cells researchgate.net. These probes, such as LEI121, are bifunctional, incorporating a diazirine for covalent capture and an alkyne handle for reporter group attachment, enabling visualization and quantification of receptor levels and ligand occupancy researchgate.net. Furthermore, similar photoaffinity probes have proven beneficial for the study of other GPCRs, including the serotoninergic receptors 5-HT1A and 5-HT6 researchgate.net.

Computational and Theoretical Investigations of Diazirine Photochemistry and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic structure and energy landscape of diazirines, which dictate their photochemical behavior. These methods are essential for characterizing the ground and excited states, understanding bond strengths, and predicting energy barriers for various transformations.

Ground State (S0) and Excited State (S1) Characterization

The electronic configuration of a diazirine molecule in its ground state (S0) and its initial excited state (S1) upon photon absorption is critical for determining its subsequent photochemical fate. Calculations such as Density Functional Theory (DFT) and higher-level ab initio methods like Coupled Cluster (CC) are employed to characterize these states. For instance, studies on related diazirine systems have explored the nature of their excited states, often revealing that photolysis primarily populates the first excited singlet state (S1) nih.gov. The electronic properties, including electron distribution and orbital energies, are vital for understanding how substituents influence stability and reactivity. While specific S0 and S1 characterizations for Icyp-diazirine are not detailed in the provided literature, general diazirine studies indicate that electron-donating substituents can stabilize the singlet carbene state, whereas electron-withdrawing groups might influence the triplet state formation wikipedia.org.

Potential Energy Surface Mapping and Reaction Pathway Modeling

Mapping the potential energy surfaces (PES) of diazirines allows for the visualization and modeling of reaction pathways, including isomerization and dissociation processes. This is crucial for understanding how the molecule transitions from its initial state to reactive intermediates and final products.

Isomerization Pathways (Diazirine to Diazo)

Upon photoexcitation, diazirines can undergo various transformations. One significant pathway is the isomerization to diazo compounds. Theoretical studies on diazirines have shown that photoactivation can lead to the expulsion of nitrogen gas, forming carbenes, or can proceed through a diazo intermediate nih.govnih.govpku.edu.cn. The relative stability and interconversion pathways between diazirine and diazo forms are influenced by the molecular structure and substituents. For example, studies on general diazirines suggest that trifluoromethyl groups can stabilize the carbene and prevent rearrangement, implying that structural modifications can steer the reaction pathway nih.gov.

Carbene Formation and Dissociation Limits

The primary reactive species generated from diazirines is a carbene, formed by the extrusion of a nitrogen molecule (N₂). The energy required for this dissociation, or the dissociation limit, is a key parameter. Computational studies can determine the energy barriers for carbene formation and the stability of the resulting carbene species (singlet vs. triplet). For instance, the dissociation limit to form CH₂ and N₂ from 3,3H-diazirine has been calculated to be around 24.5 kcal mol⁻¹ nasa.gov. The nature of the carbene (singlet or triplet) is influenced by the diazirine's substituents, with electron-donating groups favoring singlet states and electron-withdrawing groups potentially favoring triplet states wikipedia.org. Carbenes are highly reactive and can insert into C-H, O-H, or N-H bonds, or add to double bonds, making their controlled generation essential for applications wikipedia.orgnih.gov.

Prediction of Reactivity, Selectivity, and Cross-Linking Efficiencies

Studies on diazirines have indicated that electron-rich diazirines exhibit enhanced efficacy for C-H insertion flinders.edu.au. The small size of the diazirine moiety allows it to be positioned close to the target site, contributing to high cross-linking specificity and efficiency iris-biotech.de. Furthermore, the introduction of a trifluoromethyl group can enhance carbene stability and prevent unwanted side reactions like olefin formation beilstein-journals.org. Computational modeling can help predict which amino acid residues a carbene generated from a specific diazirine might preferentially target, based on electronic and steric factors. For this compound, its application in labeling beta-adrenergic receptors suggests a high degree of specificity for its target binding site nih.govresearchgate.net.

Simulation of Spectroscopic Properties and Experimental Correlation

Simulating the spectroscopic properties of diazirines, such as their UV-Vis absorption spectra, is vital for guiding experimental photolysis conditions and for correlating theoretical predictions with experimental observations.

Diazirines typically absorb light at longer wavelengths (330-370 nm), which is advantageous as it minimizes damage to biological samples compared to shorter wavelength UV sources nih.govbeilstein-journals.orgthermofisher.com. Quantum chemical calculations can predict the wavelengths of maximum absorption and the intensity of these absorptions. For example, calculations on simple diazirine isomers have provided harmonic vibrational frequencies and infrared intensities, which can be used for experimental validation nasa.gov. While specific spectroscopic simulations for this compound are not detailed here, the general understanding of diazirine photophysics guides the experimental use of such probes, ensuring efficient activation without degrading the target molecule.

Analytical Methodologies, Challenges, and Future Perspectives in 125i Icyp Diazirine Research

Characterization and Analysis of Photoaffinity-Labeled Biomolecules

Photoaffinity labeling (PAL) is a powerful method for identifying the protein targets of bioactive small molecules. This technique utilizes a photoreactive chemical probe to covalently bind to its target upon light activation.

A fundamental approach for analyzing proteins labeled with [¹²⁵I]ICYP-diazirine involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates proteins based on their molecular weight. Following separation, autoradiography can be used to specifically detect the radiolabeled proteins, as the iodine-125 (B85253) isotope emits radiation that exposes X-ray film, revealing the position of the labeled protein.

Western blotting is another key technique for validating the identity of labeled proteins. After SDS-PAGE, proteins are transferred to a membrane and probed with specific antibodies that recognize the protein of interest. Detection is often achieved using secondary antibodies conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP), which produce a detectable signal. Chemiluminescence is a highly sensitive detection method that allows for the identification of proteins over a wide range of concentrations.

Interactive Data Table: Comparison of Biochemical Techniques

TechniquePrincipleApplication in [¹²⁵I]this compound Research
SDS-PAGE Separates proteins by molecular weight.To separate the [¹²⁵I]this compound labeled protein from other proteins in the sample.
Autoradiography Detects radioactive isotopes.To visualize the specific protein that has been covalently labeled by the radioactive [¹²⁵I]this compound.
Western Blotting Uses specific antibodies to identify proteins.To confirm the identity of the protein that has been labeled by [¹²⁵I]this compound.

For precise identification of the labeled protein and the specific amino acid residues involved in binding, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool. This technique involves the enzymatic digestion of the labeled protein into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry.

The mass spectrometer measures the mass-to-charge ratio of the peptides. By comparing the masses of peptides from the labeled and unlabeled protein, it is possible to identify the peptide that has been modified by the [¹²⁵I]this compound probe. Further fragmentation of the labeled peptide within the mass spectrometer (MS/MS) provides sequence information, allowing for the precise localization of the covalent attachment site.

In addition to radioactivity, fluorescence can be used for the detection of photoaffinity-labeled biomolecules. This often involves incorporating a fluorescent tag into the photoaffinity probe itself or using a secondary detection method where a fluorescent molecule is attached to the labeled protein after photolysis. In-gel fluorescence scanning allows for the visualization of labeled proteins directly within the SDS-PAGE gel.

Another approach involves the use of "click chemistry," where the diazirine probe contains a bioorthogonal handle, such as an alkyne. After labeling, a fluorescent azide (B81097) can be attached to the alkyne handle, allowing for sensitive detection. Fluorescence-based methods offer a non-radioactive alternative for detecting and quantifying labeled proteins.

Addressing Challenges in Diazirine-Based Photoaffinity Labeling

Despite its utility, diazirine-based photoaffinity labeling is not without its challenges. Issues such as non-specific labeling and low reaction yields can complicate the interpretation of results.

Non-specific labeling occurs when the reactive carbene generated from the diazirine reacts with molecules other than the intended target protein. This can be due to the high reactivity of the carbene, which can insert into various chemical

Cell Permeability and Biocompatibility of Probes

Regarding biocompatibility, diazirine-grafted biomaterials have been assessed for toxicity. Studies on the leachable components and degradation products following UV-activated crosslinking found little to no evidence of in vitro genotoxicity or skin sensitization, suggesting a favorable biocompatibility profile for the core chemistry. Furthermore, the ability to activate diazirines with UV light in the 350-360 nm range is considered comparatively biocompatible and less damaging to cellular components than shorter UV wavelengths. researchgate.net

Factors Influencing Diazirine Probe Performance in Cellular Environments

FactorInfluence on Probe PerformanceKey FindingsCitation
Molecular Size Affects steric hindrance and binding affinity.The small size of the diazirine group minimizes interference with ligand-receptor interactions. iris-biotech.deresearchgate.net
Net Charge Impacts cell permeability and labeling efficiency.Positively charged probes often show higher labeling yields due to interactions with negatively charged cell surfaces. researchgate.net
Hydrophobicity Influences solubility, cell permeability, and non-specific binding.The lipophilicity of the probe must be balanced to ensure membrane passage without causing aggregation or excessive non-specific interactions. iris-biotech.de
Biocompatibility Determines the probe's toxicity and suitability for live-cell studies.Diazirine degradation products show low in vitro genotoxicity. Activation with >350 nm UV light is relatively safe for cells. researchgate.net

Emerging Trends and Novel Applications in Diazirine Chemistry

The field of diazirine chemistry is continuously evolving, with researchers developing innovative methods to enhance the precision, control, and applicability of these powerful photo-crosslinking agents. Emerging trends are focused on overcoming the limitations of traditional UV activation, achieving greater spatiotemporal control, and leveraging computational tools for more intelligent probe design.

Photocatalytic Activation of Diazirines with Visible Light

A significant drawback of traditional photoaffinity labeling has been the reliance on UV light (typically 350-380 nm) for diazirine activation. researchgate.net While effective, UV light has limited tissue penetration and can be damaging to cells, which restricts in vivo applications. A groundbreaking trend is the development of methods for activating diazirines using lower-energy, more biocompatible visible light.

This has been achieved through the use of photocatalysts, such as those based on iridium. nih.govnih.gov These catalysts can be excited by visible light (e.g., blue light at 445 nm) and subsequently activate the diazirine group. nih.govnih.gov This approach circumvents the need for direct UV irradiation of the sample.

Notably, this visible-light activation method has been shown to promote a more efficient and direct conversion of the diazirine to the highly reactive carbene intermediate. This is advantageous because it minimizes the formation of the less reactive and longer-lived diazo isomer, which can lead to non-specific labeling. u-tokyo.ac.jp This advancement opens the door to safer and more efficient photo-labeling experiments in delicate biological systems.

Comparison of Diazirine Activation Methods

Activation MethodWavelengthAdvantagesDisadvantagesCitation
Direct UV Photolysis ~350-380 nmWell-established, does not require additional reagents.Potential for cell damage, poor tissue penetration. Can form less reactive diazo isomers. researchgate.net
Photocatalytic Activation >445 nm (Visible)More biocompatible, better tissue penetration, more efficient conversion to carbene.Requires addition of a photocatalyst (e.g., iridium-based). nih.govnih.gov

Development of Spatially and Temporally Controlled Photo-Labeling Systems

A major goal in chemical biology is to study molecular interactions within their native context, which requires precise control over where and when a probe is activated. Diazirine-based probes are intrinsically suited for temporal control, as the crosslinking reaction is initiated by a pulse of light. However, achieving spatial control—to label proteins in a specific subcellular location or even within a specific protein complex—is more challenging.

Recent strategies have focused on developing systems that can confine the photo-crosslinking event to a specific microenvironment. For example, the "DenseMAP" strategy enables spatially resolved dissection of protein interactomes within biomolecular condensates. researchgate.net This approach leverages condensation-enhanced photocrosslinkers to achieve compartment-specific labeling. While not limited to diazirines, the principle of designing probes that concentrate in a specific cellular region before activation is a key trend. By designing a probe like [125I]this compound to bind its specific receptor, a high degree of spatial control is inherently achieved, as the probe's concentration is highest at the target site. The subsequent light activation provides the temporal "switch" to capture that specific interaction.

Integration with AI and Machine Learning for Probe Design and Interaction Prediction

The design of a successful photoaffinity probe is a complex, multifactorial problem. The probe must retain high affinity for its target, possess appropriate physicochemical properties for cell permeability, and be synthetically accessible. The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend that promises to revolutionize this process.

ML models, particularly deep learning algorithms, are being developed to predict protein-ligand interactions with increasing accuracy. frontiersin.orgresearchgate.netnih.gov These models can analyze vast datasets of known protein structures and binding affinities to learn the complex relationships between a molecule's structure and its binding properties. For a probe like [125I]this compound, AI could be used to:

Predict Binding Affinity: Evaluate how modifications to the parent ICYP molecule (adding a diazirine and a linker) will affect its binding to adrenergic or serotonin (B10506) receptors. nih.gov

Optimize Physicochemical Properties: Predict properties like solubility and cell permeability for novel probe designs.

Identify Potential Off-Targets: Screen probe designs against a database of protein structures to predict and minimize non-specific binding.

Furthermore, generative AI models can be used for the de novo design of molecules, creating entirely new chemical structures optimized for specific properties. nih.gov This could accelerate the discovery of novel photoaffinity probes with enhanced efficiency and specificity, moving beyond simple modifications of known ligands.

Q & A

Q. How should researchers design initial experiments to study ICYP-diazirine’s protein interactions in cellular models?

Begin with a hypothesis-driven approach, such as investigating this compound’s binding affinity to β-adrenergic receptors or novel targets. Use radiolabeled this compound (e.g., 1.5 nM concentration) in competitive binding assays with antagonists like propranolol to validate specificity . Experimental design should include SDS-PAGE and autoradiography to detect labeled proteins in tissues like rat colon or mouse adipocytes . Ensure replication by detailing protocols for membrane preparation, incubation conditions, and controls (e.g., 5-HT or phentolamine treatments) . Follow reporting standards for experimental methods and supplementary data .

Q. What methodological steps are critical for characterizing this compound’s binding interactions?

  • Competitive Binding Assays: Compare this compound’s displacement by known ligands (e.g., BRL-37344 or SM-11044) to identify receptor specificity .
  • SDS-PAGE and Autoradiography: Resolve labeled proteins under reducing conditions and quantify radioactive bands (e.g., 8–12 kDa fragments in rat colon) .
  • Data Validation: Include negative controls (e.g., excess unlabeled ligand) and triplicate measurements to assess reproducibility .
  • Documentation: Report raw data, gel images, and statistical analysis of binding affinities (e.g., IC₅₀ values) in supplementary materials .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s binding efficacy across different tissues or experimental conditions?

  • Variable Analysis: Systematically test factors like tissue type (e.g., adipocytes vs. colon), ligand concentration, and presence of modulators (e.g., serotonin or adrenergic antagonists) .
  • Cross-Study Comparisons: Use meta-analysis frameworks (e.g., PICO or FINER criteria) to evaluate methodological differences, such as incubation times or detection limits .
  • Contradiction Mapping: Identify outliers in binding affinity data (e.g., SM-11044’s efficacy in colon vs. adipocytes) and conduct follow-up experiments with adjusted parameters .

Q. What challenges arise in determining the amino acid sequences of this compound-bound proteins, and how can they be addressed?

  • Data Gaps: If sequences are incomplete (e.g., missing residues in ), use tandem mass spectrometry (MS/MS) or Edman degradation to fill gaps .
  • Fragment Analysis: Isolate radioactive protein fragments (e.g., 8–12 kDa bands) via gel excision and optimize enzymatic digestion (e.g., trypsin) for improved peptide recovery .
  • Collaborative Validation: Share raw sequencing data with public repositories or consortia to cross-verify results .

Methodological Best Practices

  • Research Question Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, e.g., exploring this compound’s role in non-adrenergic tissues .
  • Data Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail, including material sourcing and step-by-step protocols .
  • Ethical Data Use: Ensure compliance with copyright laws when reproducing published datasets; prioritize primary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.